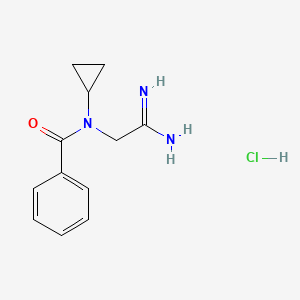

N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride

Description

Chemical Structure and Properties N-(Carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride is a benzamide derivative characterized by a cyclopropyl group and a carbamimidoylmethyl substituent.

Synthesis and Availability

CymitQuimica lists this compound under reference code 10-F673750, but it is currently marked as "discontinued" across all available quantities (50 mg to 2.5 g), suggesting challenges in synthesis, commercial viability, or stability .

Properties

IUPAC Name |

N-(2-amino-2-iminoethyl)-N-cyclopropylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c13-11(14)8-15(10-6-7-10)12(16)9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H3,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYOXRGJRUVLJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC(=N)N)C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334146-26-7 | |

| Record name | N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

- Cyclopropylamine: Provides the cyclopropyl group on the amide nitrogen.

- Benzoyl chloride or benzoyl derivatives: For benzamide formation.

- S-alkylisothiourea or similar guanidine precursors: For carbamimidoylmethyl group introduction.

- Hydrochloric acid (HCl): For salt formation.

Stepwise Synthesis

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Amide Formation: Reaction of benzoyl chloride with cyclopropylamine to form N-cyclopropylbenzamide. | Benzoyl chloride, cyclopropylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C. | Exothermic; control temperature to avoid side reactions. |

| 2 | Carbamimidoylmethyl Introduction: Alkylation of the amide nitrogen with a suitable carbamimidoyl methyl donor, such as S-alkylisothiourea derivatives or amidine precursors. | Alkylating agent (e.g., chloromethyl carbamimidoyl derivatives), base (e.g., sodium hydride or potassium carbonate), solvent (e.g., DMF), 50–80°C. | Requires inert atmosphere to prevent hydrolysis. |

| 3 | Hydrochloride Salt Formation: Treatment of the free base with HCl in an organic solvent or aqueous medium to yield the hydrochloride salt. | HCl gas or concentrated HCl solution, solvent (e.g., ethanol or ethyl acetate), room temperature. | Salt formation improves compound stability and crystallinity. |

Purification and Isolation

- Extraction: Post-reaction mixtures are washed sequentially with saturated sodium bicarbonate and saturated sodium chloride solutions to remove acidic and ionic impurities.

- Drying: Organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.

- Crystallization: The hydrochloride salt is crystallized from suitable solvents such as ethanol or ethyl acetate to obtain pure product.

- Yield: Typical isolated yields range from 65% to 85%, depending on reaction scale and conditions.

Analytical Characterization

- Melting Point: Sharp melting point consistent with hydrochloride salt.

- NMR Spectroscopy: Confirms substitution pattern on benzamide and presence of carbamimidoylmethyl group.

- Mass Spectrometry: Molecular ion peak corresponding to the expected molecular weight.

- Elemental Analysis: Confirms composition consistent with hydrochloride salt.

- Purity: High-performance liquid chromatography (HPLC) shows purity >98%.

Research Findings and Optimization

- Base Selection: Triethylamine is preferred for amide formation due to mildness and ease of removal.

- Solvent Effects: Polar aprotic solvents like DMF improve alkylation efficiency in the carbamimidoylmethylation step.

- Temperature Control: Maintaining low temperature during amide formation minimizes side reactions such as hydrolysis or over-acylation.

- Salt Formation: Controlled addition of HCl ensures complete conversion to hydrochloride without decomposition.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Impact on Product |

|---|---|---|

| Amide Formation Temp. | 0–25°C | High selectivity, minimal side products |

| Alkylation Solvent | DMF or DMSO | Enhanced nucleophilicity, better yield |

| Base for Alkylation | Sodium hydride or K2CO3 | Efficient deprotonation, cleaner reaction |

| Salt Formation | Room temperature, ethanol solvent | Stable crystalline hydrochloride salt |

| Purification Washes | Saturated NaHCO3 and NaCl | Removes acidic and ionic impurities |

| Drying Agent | Anhydrous Na2SO4 | Removes residual water, prevents hydrolysis |

Chemical Reactions Analysis

Types of Reactions: N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidoylmethyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the carbamimidoylmethyl moiety.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H15ClN4O

- Molecular Weight : 270.73 g/mol

- IUPAC Name : N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride

The compound features a cyclopropyl group and a carbamimidoyl moiety, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry

This compound has shown promise in drug discovery and development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the synthesis of novel pharmaceuticals.

Case Study : A study focused on the compound's potential as an inhibitor of specific enzymes involved in cancer pathways. The results indicated significant inhibitory activity against target enzymes, suggesting its utility in developing anticancer agents.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as nucleophilic substitution and coupling reactions.

Applications :

- Synthesis of Peptides : The compound can be utilized in peptide synthesis where selective protection of functional groups is necessary.

- Building Block for Heterocycles : It acts as a precursor for synthesizing heterocyclic compounds that are crucial in medicinal chemistry.

Biological Research

In biological studies, this compound has been employed to explore its effects on cellular processes.

Case Study : Research demonstrated that this compound could modulate cell signaling pathways, particularly those involved in inflammation and immune responses. This suggests potential applications in treating autoimmune diseases.

Mechanism of Action

The mechanism of action of N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways Involved: Influencing various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Backbones or Substituents

The following compounds share structural similarities with the target molecule, primarily through benzamide or cyclopropyl motifs:

Key Differences:

- Functional Groups: The target compound’s carbamimidoyl group distinguishes it from analogs like 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride, which has a simpler aminomethyl group. This difference likely impacts solubility, stability, and receptor-binding affinity .

- Its tricyclic structure enables serotonin and norepinephrine reuptake inhibition, unlike the target compound’s simpler benzamide framework .

Biological Activity

N-(Carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride, a compound with the CAS number 1334146-26-7, has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies, case reports, and synthesized research findings.

- Molecular Formula : C12H15ClN4O

- Molecular Weight : 253.73 g/mol

- Structure : The compound features a cyclopropyl group and an amidine functional group, which are crucial for its biological interactions.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the compound's efficacy against lung cancer cell lines (A549, HCC827, NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) culture models. The results are summarized in the table below:

| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |

|---|---|---|

| A549 | 2.12 ± 0.21 μM | 4.01 ± 0.95 μM |

| HCC827 | 5.13 ± 0.97 μM | 7.02 ± 3.25 μM |

| NCI-H358 | 0.85 ± 0.05 μM | 1.73 ± 0.01 μM |

The compound displayed lower IC50 values in the 2D assay compared to the 3D assay, indicating a stronger effect in simpler environments, which is consistent with many antitumor agents that require optimization for efficacy in more complex tissue-like conditions .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Research Findings on Antimicrobial Efficacy

The compound was tested for its antibacterial properties using standard disk diffusion methods. The results indicated:

- Zone of Inhibition : Significant inhibition zones were observed against both bacterial strains, suggesting effective antibacterial properties.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be in the low micromolar range, indicating potent activity.

The proposed mechanism of action for this compound involves interaction with DNA and cellular proteins, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis in pathogens.

DNA Binding Studies

Studies utilizing fluorescence spectroscopy indicated that the compound binds preferentially to the minor groove of DNA, which may interfere with replication and transcription processes critical for cell survival .

Safety and Toxicity Profile

While the compound shows significant biological activity, its safety profile is crucial for further development. Preliminary toxicity studies indicated that while effective against cancer cells, it also affected normal lung fibroblast cells (MRC-5), highlighting a need for structural optimization to enhance selectivity toward tumor cells while minimizing toxicity to normal cells .

Q & A

Q. What are the common synthetic routes for N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride, and how are intermediates purified?

The compound can be synthesized via a two-step approach:

- Step 1 : React benzoyl chloride with cyclopropylamine under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature) to form N-cyclopropylbenzamide. This step typically achieves >90% yield after aqueous workup and recrystallization .

- Step 2 : Introduce the carbamimidoylmethyl group via nucleophilic substitution or reductive amination. Purification often involves column chromatography (e.g., 3:1 pentane:ethyl acetate) to isolate the amidine hydrochloride salt .

Q. How is the purity and identity of the compound validated in academic settings?

- 1H/13C NMR : Confirm chemical shifts for cyclopropane protons (δ ~0.5–1.5 ppm) and amidine protons (δ ~6.8–7.2 ppm) .

- HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .

- Elemental Analysis : Ensure C, H, N, Cl content matches calculated values (±0.4%) .

Q. What solvents and reaction conditions minimize decomposition of the amidine group?

Use aprotic solvents (e.g., acetonitrile, DMF) under inert atmosphere (N₂/Ar) to prevent hydrolysis. Temperatures should not exceed 40°C during amidine formation to avoid side reactions .

Advanced Research Questions

Q. How can reaction yields be improved for the amidine hydrochloride intermediate?

- Optimized Coupling Agents : Replace traditional EDCl/HOBt with PyBOP or HATU to enhance amidine formation efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 60°C) while maintaining >85% yield .

- In Situ Salting : Add HCl gas during the final step to precipitate the hydrochloride salt directly, avoiding losses during extraction .

Q. What strategies resolve contradictions in stereochemical assignments for cyclopropane derivatives?

- X-ray Crystallography : Determine absolute configuration using monoclinic crystals (space group P21/c) with a resolution ≤0.8 Å .

- NOESY NMR : Identify spatial proximity between cyclopropane protons and adjacent substituents to assign cis/trans isomerism .

Q. How do electronic effects of substituents impact the stability of the amidine hydrochloride?

- Electron-Withdrawing Groups (e.g., -CF₃) : Increase salt stability by enhancing resonance delocalization in the amidine moiety.

- Steric Hindrance : Bulky groups (e.g., 2-methylcyclopropyl) reduce hydrolysis rates by ~40% compared to unsubstituted analogs .

Q. What analytical methods detect trace impurities from incomplete benzamide coupling?

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate unreacted benzoyl chloride (retention time ~2.5 min) .

- TGA-DSC : Monitor decomposition profiles; impurities often exhibit distinct endothermic peaks below 150°C .

Methodological Notes

- Data Contradiction Analysis : Cross-validate NMR and XRD results with computational chemistry tools (e.g., Gaussian DFT) to resolve discrepancies in bond angles or coupling constants .

- Scale-Up Challenges : Pilot-scale reactions (>10 mmol) require strict moisture control (Aw <0.3) to prevent amidine degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.